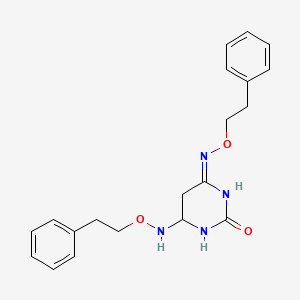
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of diazinanes These compounds are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one typically involves the following steps:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds.
Introduction of phenylethoxy groups: This step involves the reaction of the diazinane intermediate with phenylethyl halides under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenylethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethoxy groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the diazinane ring.
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-ol: Similar structure but with a hydroxyl group instead of the carbonyl group.
Uniqueness
The uniqueness of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one lies in its specific substitution pattern and the presence of phenylethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
58634-54-1 |
|---|---|
Molecular Formula |
C20H24N4O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H24N4O3/c25-20-21-18(23-26-13-11-16-7-3-1-4-8-16)15-19(22-20)24-27-14-12-17-9-5-2-6-10-17/h1-10,18,23H,11-15H2,(H2,21,22,24,25) |
InChI Key |
XEKOJJQJGVAFJN-UHFFFAOYSA-N |
Isomeric SMILES |
C\1C(NC(=O)N/C1=N\OCCC2=CC=CC=C2)NOCCC3=CC=CC=C3 |
Canonical SMILES |
C1C(NC(=O)NC1=NOCCC2=CC=CC=C2)NOCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















